![molecular formula C12H18FN5 B11733246 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733246.png)
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-Fluorethyl)-5-methyl-1H-pyrazol-4-amin ist eine synthetische organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die zwei Pyrazolringe, eine Fluorethylgruppe und eine Methylgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-Fluorethyl)-5-methyl-1H-pyrazol-4-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Herstellung der Pyrazolringe, gefolgt von der Einführung der Fluorethyl- und Methylgruppen. Die Reaktionsbedingungen erfordern häufig die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Skalierung der Laborsynthesemethoden beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Techniken wie kontinuierliche Fließsynthese und automatisierte Reaktoren können eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-Fluorethyl)-5-methyl-1H-pyrazol-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Derivaten führen.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Die Bedingungen variieren je nach Substituent, typische Reagenzien sind jedoch Halogenide, Säuren und Basen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Pyrazol-Oxiden führen, während die Reduktion verschiedene Amin-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-Fluorethyl)-5-methyl-1H-pyrazol-4-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und Antikrebsaktivität.
Medizin: Wird als Kandidat für die Arzneimittelentwicklung aufgrund seiner einzigartigen Strukturmerkmale untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-Fluorethyl)-5-methyl-1H-pyrazol-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Wirkungen der Verbindung werden durch die Bindung an diese Zielstrukturen vermittelt, was zu Veränderungen in zellulären Signalwegen und biologischen Prozessen führt.
Wirkmechanismus
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-Fluorethyl)-5-methyl-1H-pyrazol-4-amin zeichnet sich durch seine duale Pyrazolringstruktur und das Vorhandensein sowohl von Fluorethyl- als auch von Methylgruppen aus. Diese Kombination von Merkmalen verleiht einzigartige chemische und biologische Eigenschaften und unterscheidet sie von anderen ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C12H18FN5 |
|---|---|
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-9-6-15-17(3)12(9)8-14-11-7-16-18(5-4-13)10(11)2/h6-7,14H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
CEJNRVVYIIGUBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1)C)CNC2=C(N(N=C2)CCF)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride](/img/structure/B11733167.png)
![1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine](/img/structure/B11733180.png)
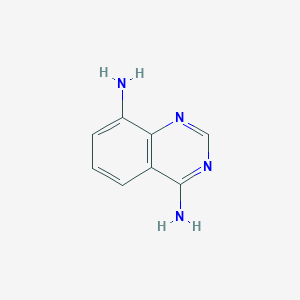

![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733192.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733205.png)
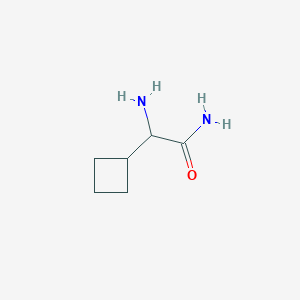
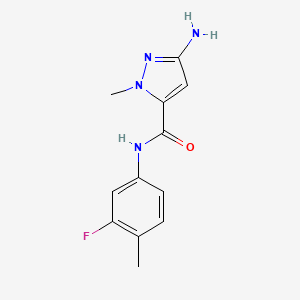
![2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11733219.png)
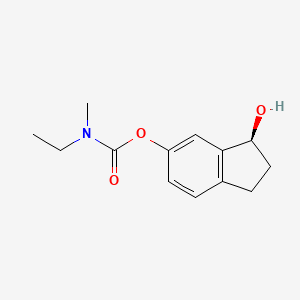
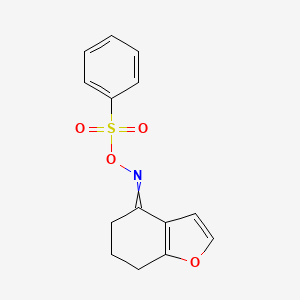
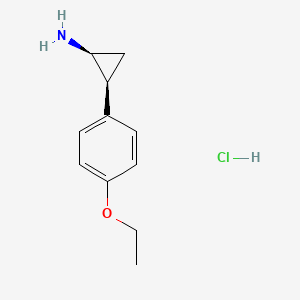
![ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733240.png)
![4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11733258.png)
